N-[2-(6-Methyl-1-oxidopyridin-3-yl)ethyl]-N-phenylacetamide N-[2-(6-Methyl-1-oxidopyridin-3-yl)ethyl]-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 17835-21-1
VCID: VC0428533
InChI: InChI=1S/C16H18N2O2/c1-13-8-9-15(12-18(13)20)10-11-17(14(2)19)16-6-4-3-5-7-16/h3-9,12H,10-11H2,1-2H3
SMILES: CC1=[N+](C=C(C=C1)CCN(C2=CC=CC=C2)C(=O)C)[O-]
Molecular Formula: C16H18N2O2
Molecular Weight: 270.33g/mol

N-[2-(6-Methyl-1-oxidopyridin-3-yl)ethyl]-N-phenylacetamide

CAS No.: 17835-21-1

Main Products

VCID: VC0428533

Molecular Formula: C16H18N2O2

Molecular Weight: 270.33g/mol

N-[2-(6-Methyl-1-oxidopyridin-3-yl)ethyl]-N-phenylacetamide - 17835-21-1

CAS No. 17835-21-1
Product Name N-[2-(6-Methyl-1-oxidopyridin-3-yl)ethyl]-N-phenylacetamide
Molecular Formula C16H18N2O2
Molecular Weight 270.33g/mol
IUPAC Name N-[2-(6-methyl-1-oxidopyridin-1-ium-3-yl)ethyl]-N-phenylacetamide
Standard InChI InChI=1S/C16H18N2O2/c1-13-8-9-15(12-18(13)20)10-11-17(14(2)19)16-6-4-3-5-7-16/h3-9,12H,10-11H2,1-2H3
Standard InChIKey PIPHZCYDIMYYCS-UHFFFAOYSA-N
SMILES CC1=[N+](C=C(C=C1)CCN(C2=CC=CC=C2)C(=O)C)[O-]
Canonical SMILES CC1=[N+](C=C(C=C1)CCN(C2=CC=CC=C2)C(=O)C)[O-]
PubChem Compound 712703
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator